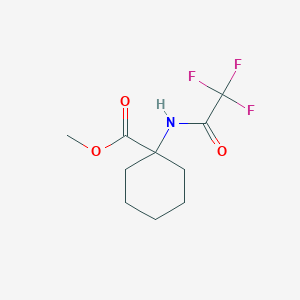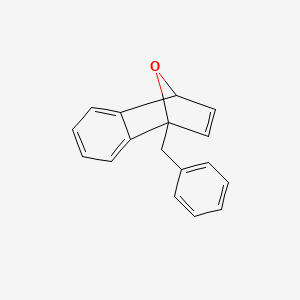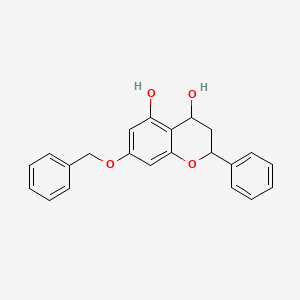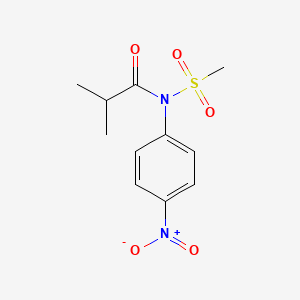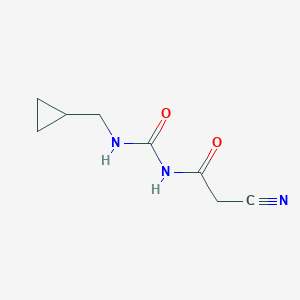![molecular formula C16H18O4 B14585519 Diethyl [(4-ethenylphenyl)methylidene]propanedioate CAS No. 61389-93-3](/img/structure/B14585519.png)
Diethyl [(4-ethenylphenyl)methylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both ester and vinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-ethenylphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-vinylbenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 4-vinylbenzaldehyde reacts with the active methylene group of diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Diethyl [(4-ethenylphenyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Diethyl [(4-ethenylphenyl)methylidene]propanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Diethyl [(4-ethenylphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its reactive vinyl group.
作用機序
The mechanism of action of diethyl [(4-ethenylphenyl)methylidene]propanedioate involves its reactivity at the vinyl and ester groups. The vinyl group can participate in polymerization reactions, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in condensation reactions.
4-vinylbenzaldehyde: Shares the vinyl group but lacks the ester functionality.
Diethyl [(4-ethoxyphenyl)methylidene]propanedioate: Similar structure but with an ethoxy group instead of a vinyl group.
Uniqueness
Diethyl [(4-ethenylphenyl)methylidene]propanedioate is unique due to the presence of both vinyl and ester groups, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
61389-93-3 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
diethyl 2-[(4-ethenylphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H18O4/c1-4-12-7-9-13(10-8-12)11-14(15(17)19-5-2)16(18)20-6-3/h4,7-11H,1,5-6H2,2-3H3 |
InChIキー |
RDHXQIGBAKMLOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


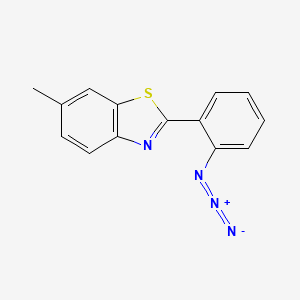
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
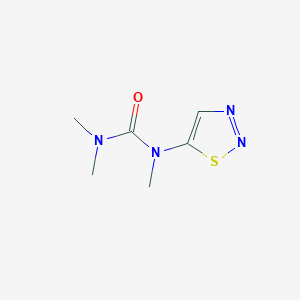

![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
